3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Description

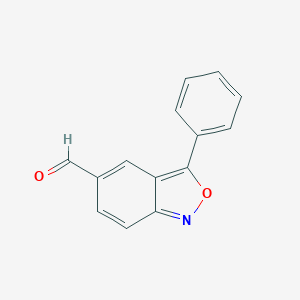

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2,1-benzoxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-9-10-6-7-13-12(8-10)14(17-15-13)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKIUYNVKNTXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Phenyl-2,1-benzoxazole-5-carbaldehyde chemical properties

An In-depth Technical Guide to the Synthesis, Characterization, and Potential of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Foreword: Bridging Scaffolds for Novel Discovery

In the landscape of medicinal chemistry and materials science, the strategic fusion of validated pharmacophores and reactive functional groups is a cornerstone of innovation. The benzoxazole moiety is a well-established "privileged structure," forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Concurrently, the aromatic aldehyde group serves as a uniquely versatile synthetic handle, enabling a vast array of chemical transformations.[4]

This guide focuses on the novel chemical entity This compound . While specific experimental data for this compound is not yet prevalent in the literature, its hybrid structure presents a compelling target for investigation. The purpose of this document is to provide a comprehensive theoretical and practical framework for the modern researcher. We will leverage established principles of organic chemistry and spectroscopy to propose robust methodologies for its synthesis, outline a rigorous analytical workflow for its characterization, and explore its anticipated reactivity. This guide is designed not as a historical record, but as a forward-looking roadmap for unlocking the potential of this promising molecule.

Core Molecular Profile & Physicochemical Predictions

A foundational understanding of a molecule begins with its basic physicochemical properties. While experimental values await determination, computational models provide valuable initial parameters for researchers, aiding in the design of purification strategies and anticipating biological behavior.

| Property | Predicted Value | Data Source | Significance for the Researcher |

| Molecular Formula | C₁₄H₉NO₂ | PubChem[5] | Confirms elemental composition and is essential for mass spectrometry. |

| Molecular Weight | 223.23 g/mol | Guidechem[6] | Crucial for calculating molar equivalents in reaction stoichiometry. |

| Monoisotopic Mass | 223.06332 Da | PubChemLite[5] | The exact mass expected in high-resolution mass spectrometry (HRMS). |

| XLogP3-AA | 2.8 | Guidechem[6] | An estimate of lipophilicity; this value suggests good potential for membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Guidechem[6] | The nitrogen and two oxygen atoms can accept hydrogen bonds, influencing solubility and receptor binding. |

| Hydrogen Bond Donors | 0 | Guidechem[6] | Lack of donor groups impacts solubility and interaction patterns. |

| Rotatable Bonds | 2 | Guidechem[6] | The phenyl-benzoxazole and formyl-benzoxazole bonds allow for conformational flexibility. |

| Melting Point | 158-160 °C | Guidechem[6] | Provides a preliminary target for physical characterization and purity assessment. |

Proposed Synthesis and Mechanistic Rationale

The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or aldehyde, often under acidic or oxidative conditions.[7][8] We propose a robust and logical synthetic pathway starting from commercially available precursors.

Proposed Synthetic Pathway: Oxidative Cyclocondensation

This approach involves the reaction of 4-hydroxy-3-aminobenzaldehyde with benzaldehyde in the presence of an oxidizing agent. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable benzoxazole ring.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 5. PubChemLite - this compound (C14H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. guidechem.com [guidechem.com]

- 7. Benzoxazole synthesis [organic-chemistry.org]

- 8. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Introduction

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde that will influence its spectra are:

-

The 2,1-Benzoxazole Core: A bicyclic aromatic system containing a fused benzene ring and an isoxazole ring. The heteroatoms (N and O) and the aromatic nature of this core will dictate the electronic environment of its constituent atoms.

-

The Phenyl Substituent at Position 3: This group will introduce characteristic signals in the aromatic region of the NMR spectra and influence the overall electronic structure of the molecule.

-

The Carbaldehyde Group at Position 5: This electron-withdrawing group will have a significant impact on the chemical shifts of the adjacent protons and carbons in the benzene portion of the benzoxazole core. It will also give rise to highly characteristic signals in both IR and NMR spectra.

Below is a diagram illustrating the molecular structure and the standard numbering convention for the 2,1-benzoxazole ring system, which will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by absorptions arising from the aromatic rings and the carbaldehyde group.

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Vibrations of the C-H bonds on the benzoxazole and phenyl rings. |

| ~2850 and ~2750 | Weak | Aldehyde C-H Stretch | These two distinct peaks are highly characteristic of an aldehyde C-H bond and are invaluable for distinguishing aldehydes from ketones.[1][2] |

| ~1705 | Strong | Aldehyde C=O Stretch | The carbonyl stretch is one of the most intense peaks in the spectrum. Its position is shifted to a lower wavenumber from a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic benzoxazole ring.[3][4] |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N Stretch | These absorptions arise from the stretching vibrations within the aromatic framework of the benzoxazole and phenyl rings. |

| ~1210-1160 | Medium | Ar-C(HO) Stretch | Stretching of the single bond between the aromatic ring and the aldehyde carbon.[4] |

| ~900-675 | Strong | Aromatic C-H Bending | Out-of-plane bending vibrations of the C-H bonds on the aromatic rings can provide information about the substitution pattern. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes a standard method for acquiring an IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly.

Caption: Workflow for ATR FT-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aldehyde proton and the aromatic protons. The electron-withdrawing nature of the aldehyde and the nitrogen and oxygen atoms of the benzoxazole ring will significantly influence the chemical shifts.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet (s) | 1H | H-CHO | The aldehyde proton is highly deshielded and appears far downfield.[2][3] |

| ~8.2-8.5 | Multiplet (m) | 2H | H4, H6 | These protons are ortho and para to the electron-withdrawing aldehyde group and are expected to be the most deshielded of the benzoxazole protons. |

| ~7.9-8.1 | Multiplet (m) | 2H | H2', H6' | Protons on the phenyl ring ortho to the benzoxazole attachment point. |

| ~7.5-7.8 | Multiplet (m) | 4H | H7, H3', H4', H5' | Overlapping signals from the remaining protons on the benzoxazole and phenyl rings. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Expected ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | C=O | The aldehyde carbonyl carbon is characteristically found in this downfield region. |

| ~165 | C3 | Carbon attached to the nitrogen of the isoxazole ring and the phenyl group. |

| ~155-160 | C7a | Quaternary carbon at the fusion of the two rings, adjacent to the oxygen atom. |

| ~110-140 | Aromatic C | A complex region containing signals for the remaining carbons of the benzoxazole and phenyl rings. Specific assignments would require advanced 2D NMR techniques. |

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers can also reference to the residual solvent peak).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS or residual solvent signal.

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Expected Mass Spectrometry Data

For this compound (C₁₄H₉NO₂), the exact mass is 223.0633 g/mol .

-

Ionization Mode: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 224.0706.

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation for aromatic aldehydes is the loss of a carbon monoxide molecule (28 Da) from the molecular ion, leading to a fragment at m/z 196.[5]

-

Cleavage of the Benzoxazole Ring: The benzoxazole ring can undergo characteristic fragmentation, though the specific pathways can be complex.

-

Caption: Predicted major fragmentation pathway in ESI-MS.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Chromatography (Optional but Recommended):

-

Use a High-Performance Liquid Chromatography (HPLC) system to introduce the sample into the mass spectrometer. This helps to purify the sample and remove non-volatile salts.

-

A C18 reversed-phase column is typically used with a water/acetonitrile mobile phase gradient.

-

-

Mass Spectrometry:

-

Infuse the sample solution directly or via the LC into the ESI source of the mass spectrometer.

-

Acquire data in full scan mode to detect the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion peak (m/z 224) to induce fragmentation and record the resulting fragment ions.

-

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The combination of IR, NMR, and MS provides a powerful and complementary set of tools for the unambiguous identification and structural confirmation of this compound. The characteristic aldehyde signals in the IR (~1705 cm⁻¹, ~2750/2850 cm⁻¹) and ¹H NMR (~10.1 ppm), along with the molecular ion peak in the mass spectrum (m/z 224 for [M+H]⁺), serve as key diagnostic markers. This guide, grounded in established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers working with this and related heterocyclic systems.

References

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Comprehensive Technical Guide to 3-Phenyl-1,2-benzisoxazole-5-carbaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

This guide provides an in-depth exploration of 3-phenyl-1,2-benzisoxazole-5-carbaldehyde, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its precise chemical identity, synthetic methodologies, physicochemical characteristics, and its role as a versatile scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds.[1] Its unique structural and electronic properties make it a valuable building block in the design of novel drugs. The aromaticity of the fused ring system confers significant stability, while the nitrogen and oxygen heteroatoms provide sites for hydrogen bonding and other non-covalent interactions with biological targets.[2]

Derivatives of 1,2-benzisoxazole are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][3][4][5] Notable examples of marketed drugs featuring this scaffold include the antipsychotic risperidone and the anticonvulsant zonisamide, underscoring its therapeutic relevance.[1][2] The nature and position of substituents on the benzisoxazole ring are critical in modulating the biological activity of these compounds, making the exploration of novel derivatives a key focus of medicinal chemistry research.[1]

Nomenclature and Structure of 3-Phenyl-1,2-benzisoxazole-5-carbaldehyde

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name

The correct IUPAC name for the molecule is 3-phenyl-1,2-benzisoxazole-5-carbaldehyde .

Let's dissect this name to understand the underlying structure:

-

1,2-benzisoxazole : This denotes a bicyclic system where a benzene ring is fused to an isoxazole ring. The numbers '1,2' indicate the positions of the oxygen and nitrogen atoms, respectively, in the five-membered ring relative to the fusion points.

-

3-phenyl : A phenyl group is attached to the carbon atom at position 3 of the benzisoxazole ring system.

-

5-carbaldehyde : An aldehyde functional group (-CHO) is attached to the carbon atom at position 5 of the benzene ring portion of the benzisoxazole scaffold. The suffix "carbaldehyde" is used when the aldehyde group is attached to a ring system.[6]

It is important to distinguish this isomer from the 2,1-benzisoxazole (also known as anthranil) ring system. While both are isomers, the 1,2-benzisoxazole scaffold is more commonly found in pharmaceuticals.

Chemical Structure

The two-dimensional structure of 3-phenyl-1,2-benzisoxazole-5-carbaldehyde is depicted below:

Caption: 2D structure of 3-phenyl-1,2-benzisoxazole-5-carbaldehyde.

Molecular Identifiers

For unambiguous identification in databases and literature, the following identifiers are crucial:

| Identifier | Value | Source |

| Molecular Formula | C₁₄H₉NO₂ | PubChem |

| Molecular Weight | 223.23 g/mol | PubChem |

| CAS Number | 94752-06-4 | Guidechem[7] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O | PubChem[8] |

| InChIKey | HBKIUYNVKNTXMD-UHFFFAOYSA-N | PubChem[8] |

Synthesis of 3-Phenyl-1,2-benzisoxazole-5-carbaldehyde

The synthesis of 3-substituted 1,2-benzisoxazoles can be achieved through various synthetic routes. A common and effective strategy involves the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes.[1] This method offers a direct pathway to functionalized benzisoxazoles under mild conditions.[9]

Synthetic Workflow Overview

The logical workflow for the synthesis of 3-phenyl-1,2-benzisoxazole-5-carbaldehyde via a [3+2] cycloaddition is outlined below. This approach utilizes a substituted aryne precursor and a nitrile oxide precursor.

Caption: Synthetic workflow for 3-phenyl-1,2-benzisoxazole-5-carbaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 3-substituted 1,2-benzisoxazoles.[1][9]

Materials:

-

4-Formyl-2-(trimethylsilyl)phenyl triflate (Aryne precursor)

-

N-hydroxybenzimidoyl chloride (Nitrile oxide precursor)

-

Cesium fluoride (CsF)

-

Anhydrous acetonitrile

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a sealed tube containing a solution of 4-formyl-2-(trimethylsilyl)phenyl triflate (1.2 equivalents) and cesium fluoride (3.0 equivalents) in anhydrous acetonitrile, add a solution of N-hydroxybenzimidoyl chloride (1.0 equivalent) in anhydrous acetonitrile. The addition should be performed slowly via a syringe pump over a period of 2.5 hours.

-

Rationale: The slow addition of the nitrile oxide precursor helps to maintain a low concentration of the highly reactive nitrile oxide intermediate, minimizing side reactions and dimerization.

-

-

Reaction Progression: Stir the reaction mixture at room temperature for an additional 30 minutes after the addition is complete.

-

Workup: Quench the reaction by adding water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 3-phenyl-1,2-benzisoxazole-5-carbaldehyde.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile.

| Property | Value | Source |

| Melting Point | 158-160 °C | Guidechem[7] |

| Boiling Point (Predicted) | 431.8 ± 25.0 °C at 760 mmHg | Guidechem[7] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | Guidechem[7] |

| XLogP3-AA (Predicted) | 2.8 | PubChem[8] |

| Topological Polar Surface Area | 43.1 Ų | Guidechem[7] |

Applications in Drug Discovery and Medicinal Chemistry

The 3-phenyl-1,2-benzisoxazole-5-carbaldehyde scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The aldehyde functionality serves as a versatile chemical handle for further elaboration and modification.

As a Precursor for Biologically Active Molecules

The aldehyde group can be readily converted into a wide range of other functional groups, including but not limited to:

-

Amines: via reductive amination to introduce various alkyl or aryl amines.

-

Alcohols: via reduction to the corresponding benzyl alcohol.

-

Carboxylic acids: via oxidation.

-

Imines and Schiff bases: via condensation with primary amines.

These transformations allow for the systematic exploration of the structure-activity relationship (SAR) of the 3-phenyl-1,2-benzisoxazole scaffold.

Potential Therapeutic Areas

Given the broad biological activities of benzisoxazole derivatives, compounds derived from 3-phenyl-1,2-benzisoxazole-5-carbaldehyde could be investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: Certain 3-aryl-1,2-benzisoxazole derivatives have been explored as anticancer agents.[5]

-

Antimicrobial Agents: The benzisoxazole scaffold has been incorporated into molecules with antibacterial and antifungal properties.[4][5]

-

Central Nervous System (CNS) Disorders: As previously mentioned, the benzisoxazole core is present in several antipsychotic and anticonvulsant drugs.[1][2]

-

Anti-inflammatory Agents: Some benzisoxazole derivatives have shown promise as anti-inflammatory agents.[4]

The aldehyde at the 5-position can be used to link the benzisoxazole core to other pharmacophores, potentially leading to multi-target ligands or compounds with improved pharmacokinetic properties.

Conclusion

3-Phenyl-1,2-benzisoxazole-5-carbaldehyde is a well-defined chemical entity with a versatile synthetic profile and significant potential in medicinal chemistry. Its robust synthesis, coupled with the reactivity of the aldehyde group, makes it an attractive starting material for the development of novel therapeutic agents across a range of disease areas. The continued exploration of this and related benzisoxazole scaffolds is a promising avenue for future drug discovery efforts.

References

-

PubChem. 3-(Benzyloxy)isoxazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChemLite. 3-phenyl-2,1-benzoxazole-5-carbaldehyde (C14H9NO2). [Link]

-

PubChem. 3-(4-Phenylphenyl)-2,1-benzoxazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Phenylisoxazole. National Center for Biotechnology Information. [Link]

-

Wikipedia. Benzisoxazole. [Link]

-

ResearchGate. Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. [Link]

-

Taylor & Francis Online. Benzisoxazole – Knowledge and References. [Link]

-

National Center for Biotechnology Information. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

-

ResearchGate. Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]

-

Semantic Scholar. Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. [Link]

-

Organic Chemistry Portal. Synthesis of Benzisoxazoles. [Link]

-

Matrix Fine Chemicals. 2,1,3-BENZOTHIADIAZOLE-5-CARBALDEHYDE. [Link]

-

Chemistry Stack Exchange. When is the carbaldehyde suffix correct?. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. guidechem.com [guidechem.com]

- 8. PubChemLite - this compound (C14H9NO2) [pubchemlite.lcsb.uni.lu]

- 9. Benzisoxazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-phenyl-2,1-benzoxazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates the structural features, spectroscopic profile, and reactivity of this molecule, offering a foundational understanding for its application in further research and development. While specific experimental data for this particular derivative is not extensively available in public literature, this guide synthesizes information on the core 2,1-benzoxazole scaffold and related analogues to project its characteristics.

Introduction: The 2,1-Benzoxazole Scaffold

The 2,1-benzoxazole, also known as anthranil, is a bicyclic aromatic heterocycle that has garnered significant attention in the field of synthetic and medicinal chemistry. This structural motif is a key component in a variety of biologically active compounds. The fusion of a benzene ring with an isoxazole ring imparts a unique electronic and steric profile, making it a valuable pharmacophore in drug discovery. The reactivity of the 2,1-benzoxazole system is characterized by the susceptibility of the N-O bond to cleavage under certain conditions, leading to ring-opening reactions that can be exploited for the synthesis of other important chemical entities.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, rigid structure. The phenyl group at the 3-position and the carbaldehyde group at the 5-position significantly influence its electronic distribution, polarity, and potential for intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₂ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| CAS Number | 94752-06-4 | |

| Appearance | Predicted to be a solid at room temperature | Inferred from related structures |

| Melting Point | Not experimentally determined in available literature. | - |

| Boiling Point | Not experimentally determined in available literature. | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related structures |

| SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O | [1] |

| InChI | InChI=1S/C14H9NO2/c16-9-10-6-7-13-12(8-10)14(17-15-13)11-4-2-1-3-5-11/h1-9H | [1] |

Synthesis Strategies for the 2,1-Benzoxazole Core

Cyclization of o-Nitroaryl Precursors

A common and versatile method for the synthesis of 2,1-benzisoxazoles involves the reductive cyclization of ortho-nitroaryl compounds. For the target molecule, a plausible precursor would be a derivative of 2-nitro-5-formyl-benzophenone.

Diagram 1: Proposed Synthetic Pathway via Reductive Cyclization

Caption: Proposed synthesis via reductive cyclization of a nitro precursor.

This approach leverages the formation of a transient nitrene species which then undergoes intramolecular cyclization to form the benzoxazole ring. The choice of reducing agent is critical to control the reaction and avoid over-reduction of the aldehyde functionality.

Synthesis from Aryl Azides

Another established route involves the thermolysis or photolysis of ortho-substituted aryl azides. The decomposition of the azide generates a nitrene that can cyclize to form the 2,1-benzoxazole ring.

Caption: Key reactions involving the aldehyde group.

Reactivity of the 2,1-Benzoxazole Ring

The 2,1-benzoxazole ring system can undergo reactions such as:

-

Ring Opening: The relatively weak N-O bond can be cleaved under reductive conditions, leading to the formation of o-aminobenzophenone derivatives. This is a synthetically useful transformation.

-

Electrophilic Aromatic Substitution: The benzene portion of the benzoxazole ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.

Potential Applications in Drug Discovery and Materials Science

The this compound scaffold holds promise for applications in several scientific domains. In drug discovery, the benzoxazole core is present in a number of compounds with diverse biological activities. The aldehyde functionality provides a convenient point for modification and the generation of compound libraries for screening against various therapeutic targets. The planar aromatic structure also suggests potential applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as a building block for novel polymers.

Conclusion

This compound is a molecule with significant potential for further investigation. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, drawing upon the established chemistry of the 2,1-benzoxazole scaffold. While a detailed experimental characterization is yet to be widely published, the information presented here serves as a valuable resource for researchers interested in exploring the synthesis, reactivity, and applications of this intriguing heterocyclic compound. Further experimental work is warranted to fully elucidate the properties and potential of this molecule.

References

-

PubChemLite. This compound (C14H9NO2). [Link]

Sources

An In-depth Technical Guide to 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde (CAS 94752-06-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Drawing from available chemical data and the broader context of benzisoxazole pharmacology, this document aims to equip researchers with the foundational knowledge necessary for its further investigation and application.

Chemical Identity and Physicochemical Properties

3-Phenyl-2,1-benzisoxazole-5-carbaldehyde is an aromatic heterocyclic compound featuring a benzisoxazole core substituted with a phenyl group at the 3-position and a carbaldehyde group at the 5-position.

Table 1: Chemical Identifiers and Key Properties

| Property | Value | Source |

| CAS Number | 94752-06-4 | [1] |

| IUPAC Name | 3-phenyl-2,1-benzoxazole-5-carbaldehyde | [2] |

| Molecular Formula | C₁₄H₉NO₂ | [3] |

| Molecular Weight | 223.23 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O | [3] |

| InChIKey | HBKIUYNVKNTXMD-UHFFFAOYSA-N | [3] |

| Melting Point | 158-160 °C | [2] |

| Boiling Point (Predicted) | 431.8 ± 25.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2] |

| LogP (Predicted) | 2.70 - 2.8 | [2][3] |

| Topological Polar Surface Area | 43.1 Ų | [2][3] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Characterization

The general synthesis of 1,2-benzisoxazoles can be achieved through various methods, including the condensation of a Schiff's base with DMSO-I₂-H₂SO₄.[4]

Characterization of this compound would typically involve a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the aromatic rings and the aldehyde group.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. Predicted mass-to-charge ratios (m/z) for various adducts are available.[3]

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the carbonyl group (C=O) of the aldehyde, the C=N and N-O bonds of the isoxazole ring, and the aromatic C-H and C=C bonds.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, further confirming the empirical formula.

Potential Biological Activity and Applications in Drug Discovery

The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[5][6] Derivatives of benzisoxazole have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial Activity: Various benzisoxazole derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5]

-

Anti-inflammatory Effects: Some benzisoxazoles exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like lipoxygenase.[3]

-

Anticancer Properties: The benzisoxazole nucleus is a component of several compounds investigated for their cytotoxic effects against various cancer cell lines.[5]

-

Anticonvulsant Activity: The anticonvulsant drug zonisamide contains a 1,2-benzisoxazole ring, highlighting the potential of this scaffold in neurological applications.

Given the presence of the aldehyde functional group, 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde serves as a versatile intermediate for the synthesis of a library of derivatives. The aldehyde can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form Schiff bases and other complex molecules. This allows for systematic structure-activity relationship (SAR) studies to optimize for a desired biological target.

Workflow for Investigating Biological Activity

Caption: A generalized workflow for exploring the therapeutic potential of 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde.

Safety and Handling

Specific toxicological data for 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde is not available. However, based on the general safety information for related aromatic aldehydes and heterocyclic compounds, the following precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazard Statements (General for related compounds): May be harmful if swallowed and may cause skin and eye irritation.[7]

A thorough risk assessment should be conducted before handling this compound. Refer to the Material Safety Data Sheet (MSDS) from the supplier for the most current and detailed safety information.

Conclusion and Future Directions

3-Phenyl-2,1-benzisoxazole-5-carbaldehyde represents a promising, yet underexplored, chemical entity. Its structural similarity to a class of compounds with known and diverse biological activities makes it a compelling candidate for further research in drug discovery. The presence of a reactive aldehyde group provides a convenient handle for the generation of novel derivatives. Future research should focus on:

-

Development and publication of a robust and scalable synthetic protocol.

-

Comprehensive spectroscopic and crystallographic characterization.

-

Systematic in vitro screening against a panel of biological targets to identify potential therapeutic applications.

-

In-depth toxicological evaluation to establish a safety profile.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this intriguing benzisoxazole derivative.

References

-

PubChemLite. This compound (C14H9NO2). Available from: [Link]

-

PubChem. 3-(4-Phenylphenyl)-2,1-benzoxazole-5-carbaldehyde. Available from: [Link]

-

Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(78), 49455-49472. Available from: [Link]

-

PubChem. 3-(Benzyloxy)isoxazole-5-carbaldehyde. Available from: [Link]

-

Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Sareen, V., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. International Journal of ChemTech Research, 3(1), 25-27. Available from: [Link]

-

SpectraBase. 3-PHENYL-ISOXAZOLE - Optional[13C NMR]. Available from: [Link]

-

Taylor & Francis. Benzisoxazole – Knowledge and References. Available from: [Link]

-

Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Available from: [Link]

-

Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. Available from: [Link]

- Google Patents. CN100409748C - Substituted phenyl-isoxazole herbicide.

-

NIST WebBook. Benzaldehyde, 3-(phenylmethoxy)-. Available from: [Link]

-

Johns Hopkins University. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Available from: [Link]

-

SpectraBase. 3-Phenyl-1,2-benzisoxazole. Available from: [Link]

-

SpectraBase. 3-Phenyl-isoxazole-5-carboxylic acid, methyl ester - Optional[FTIR]. Available from: [Link]

-

PubChem. 2,1-Benzisoxazole. Available from: [Link]

-

ResearchGate. Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Available from: [Link]

-

NIST WebBook. 2,1-Benzisoxazole, 5-chloro-3-phenyl-. Available from: [Link]

-

ResearchGate. New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18193. Available from: [Link]

-

SciSpace. New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. Available from: [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

-

Kumar, A., et al. (2024). Discovery of 5-(Substituted Phenyl)-2-aryl Benzimidazole Derivatives as SIRT1 Activators: Their Design, in silico Studies, Synthesis, and in vitro Evaluation. Letters in Drug Design & Discovery, 21(Online Ahead of Print). Available from: [Link]

- Google Patents. PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL.

-

MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Available from: [Link]

-

NIST WebBook. Benzoxazole, 2-phenyl-. Available from: [Link]

Sources

- 1. 3-PHENYL-2,1-BENZISOXAZOLE-5-CARBALDEHYDE | 94752-06-4 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. PubChemLite - this compound (C14H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. 3-(Benzyloxy)isoxazole-5-carbaldehyde | C11H9NO3 | CID 5324206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3-Phenyl-2,1-benzoxazole-5-carbaldehyde: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intriguing World of Benzisoxazoles

3-Phenyl-2,1-benzoxazole-5-carbaldehyde belongs to the 2,1-benzisoxazole (or anthranil) family, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. These scaffolds are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. The fusion of a benzene ring with an isoxazole ring creates a unique electronic and structural framework, making these molecules versatile building blocks in the design of novel therapeutic agents. Derivatives of benzisoxazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties. This guide provides a comprehensive overview of the synthesis, and potential applications of this compound, a specific derivative with potential for further exploration in drug discovery.

Historical Context and Discovery

Synthetic Pathways: A Two-Step Approach

The synthesis of this compound can be logically approached in two main stages: the construction of the 3-phenyl-2,1-benzisoxazole core, followed by the introduction of the carbaldehyde group at the 5-position.

Part 1: Synthesis of the 3-Phenyl-2,1-benzisoxazole Core

A robust and frequently cited method for the synthesis of 3-aryl-2,1-benzisoxazoles involves the reaction of a nitroarene with a compound containing a benzylic C-H acid. This approach offers a direct route to the desired heterocyclic system.

Reaction Scheme:

Figure 1: General workflow for the synthesis of the 3-Phenyl-2,1-benzisoxazole core.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-nitrotoluene (1 equivalent) and benzyl cyanide (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of a strong base, such as potassium tert-butoxide (t-BuOK) (2 equivalents) in the same solvent, to the reaction mixture over 30 minutes.

-

Formation of the σH-adduct: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Silylation and Cyclization: Cool the reaction mixture again to 0 °C and add a silylating agent, such as trimethylsilyl chloride (TMSCl) (1.5 equivalents), dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-phenyl-2,1-benzisoxazole.

Part 2: Formylation of 3-Phenyl-2,1-benzisoxazole

The introduction of a formyl (aldehyde) group onto an aromatic ring can be effectively achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to functionalize electron-rich aromatic systems.[1][2][3]

Reaction Scheme:

Figure 2: Workflow for the Vilsmeier-Haack formylation of the 3-Phenyl-2,1-benzisoxazole core.

Experimental Protocol:

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents) and cool it to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 3-phenyl-2,1-benzisoxazole (1 equivalent) in a minimal amount of anhydrous DMF and add it to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with an organic solvent such as ethyl acetate.

-

Work-up and Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Table 1: Summary of Key Reagents and Conditions

| Step | Key Reagents | Solvent | Temperature | Time |

| Core Synthesis | o-Nitrotoluene, Benzyl Cyanide, t-BuOK, TMSCl | DMF | 0 °C to RT | 14-20 h |

| Formylation | 3-Phenyl-2,1-benzisoxazole, DMF, POCl₃ | DMF | 0 °C to 80 °C | 4-6 h |

Potential Applications in Drug Discovery and Medicinal Chemistry

The benzisoxazole scaffold is a cornerstone in the development of various therapeutic agents. The introduction of a phenyl group at the 3-position and a carbaldehyde at the 5-position of the 2,1-benzisoxazole ring system in the title compound provides a molecule with significant potential for further chemical elaboration and biological evaluation.

Antimicrobial and Anticancer Activity

Numerous studies have highlighted the potent antimicrobial and anticancer activities of benzisoxazole derivatives. The specific substitution pattern on the benzisoxazole ring is crucial for its biological activity.[4][5] For instance, certain 3-substituted-2,1-benzisoxazoles have shown promising in vitro activity against various bacterial and fungal strains.[5] The carbaldehyde group in this compound serves as a versatile handle for the synthesis of a library of derivatives, such as Schiff bases, hydrazones, and oximes, which are known pharmacophores in antimicrobial and anticancer drug design.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The benzoxazole core has been identified as a privileged scaffold for the design of kinase inhibitors.[6] The planar, aromatic nature of the benzoxazole ring allows it to fit into the ATP-binding pocket of many kinases, and substituents can be tailored to achieve selectivity and potency. The title compound could serve as a starting point for the development of novel kinase inhibitors by modifying the carbaldehyde group to introduce functionalities that can interact with specific residues in the kinase active site.

Figure 3: Potential mechanism of action of this compound derivatives as kinase inhibitors.

Conclusion and Future Perspectives

This compound is a molecule of significant interest due to its versatile chemical nature and the proven therapeutic potential of its parent scaffold. While its specific discovery and history are not extensively documented, plausible and efficient synthetic routes can be designed based on established organic chemistry principles. The presence of the reactive carbaldehyde group makes it an ideal candidate for the generation of diverse chemical libraries for screening against various biological targets. Future research should focus on the optimization of its synthesis and the exploration of its biological activities, particularly in the areas of oncology and infectious diseases. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents based on the 3-phenyl-2,1-benzisoxazole framework.

References

- Staskun, B., van Es, T., Billing, D. G., & Boeyens, J. C. A. (1991). Novel Production of 3-Benzoyl-2,1-benzisoxazoles from 2-Phenyl-quinolin-4(1H)-ones.

- Rakas, A., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

- Chaker, A., et al. (2014). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 4(109), 63866-63889.

- IJRR. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.

- ResearchGate. (2013).

- Lirias KU Leuven. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

- Odinokov, A. V., Plekhovich, S. D., & Budruev, A. V. (2019). Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. Russian Chemical Bulletin, 68(6), 1298-1300.

- PubMed. (2023).

- Patil, S. B., & Patil, D. R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 2(3), 1369-1379.

- ResearchGate. (2023). Biological activities of benzoxazole and its derivatives.

- Thieme E-Books. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme E-Books.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.

- ResearchGate. (2010). The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines.

- ChemicalBook. (n.d.). 3-PHENYL-2,1-BENZISOXAZOLE-5-CARBALDEHYDE | 94752-06-4. ChemicalBook.

- PubMed. (2024).

- ResearchGate. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments.

- PubMed. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unlocking the Potential of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde: A Scaffold for Innovation

Introduction: The Untapped Versatility of a Privileged Scaffold

The benzoxazole moiety is a cornerstone in medicinal chemistry and materials science, recognized for its remarkable structural and functional diversity.[1][2][3] These heterocyclic compounds, consisting of a fused benzene and oxazole ring, are present in a wide array of biologically active molecules and functional materials.[4][5][6] Their significance is underscored by their structural similarity to naturally occurring nucleic bases, which allows for favorable interactions with biological macromolecules.[3][5] The specific compound, 3-Phenyl-2,1-benzoxazole-5-carbaldehyde, presents a particularly intriguing starting point for novel research endeavors.[7][8] The presence of a reactive carbaldehyde group at the 5-position on this stable, phenyl-substituted benzoxazole core provides a versatile synthetic handle for the development of a new generation of therapeutic agents and advanced materials. This guide will provide an in-depth exploration of the potential research avenues for this promising, yet underexplored, molecule.

Part 1: Medicinal Chemistry & Drug Discovery: Leveraging the Aldehyde for Therapeutic Innovation

The aldehyde functionality of this compound is a gateway to a vast chemical space with significant therapeutic potential. The strategic derivatization of this group can lead to the discovery of novel compounds with enhanced biological activity.

Anticancer Drug Development: Designing Novel Cytotoxic Agents

Benzoxazole derivatives have consistently demonstrated potent antiproliferative activity against various cancer cell lines.[9][10] The aldehyde group can be readily converted into Schiff bases and hydrazones, functionalities known to contribute to the cytotoxic effects of many therapeutic agents.

Proposed Research Directive:

-

Synthesis of Schiff Base and Hydrazone Libraries: A combinatorial approach to synthesize a library of Schiff base and hydrazone derivatives by reacting this compound with a diverse range of aromatic and heterocyclic amines and hydrazines.

-

In Vitro Cytotoxicity Screening: Evaluation of the synthesized compounds against a panel of human cancer cell lines, such as MCF-7 (breast), PC-3 (prostate), and HCT-116 (colon), to identify lead compounds.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of the derivatives and their anticancer activity to guide the design of more potent analogues.

Experimental Protocol: Synthesis of a Schiff Base Derivative

-

Dissolution: Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition of Amine: Add a stoichiometric equivalent (1 mmol) of the desired substituted aniline.

-

Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[11]

-

Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Hypothetical Cytotoxicity Data

| Compound | Derivative | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| 1 | Parent Aldehyde | >100 | >100 | >100 |

| 2a | 4-Chloroaniline Schiff Base | 15.2 | 20.5 | 18.9 |

| 2b | 4-Methoxyaniline Schiff Base | 25.8 | 32.1 | 29.4 |

| 2c | 4-Nitroaniline Schiff Base | 8.5 | 12.3 | 10.1 |

Visualization: Derivatization Strategy for Anticancer Agents

Caption: Workflow for the development of novel anticancer agents.

Antimicrobial Drug Discovery: Expanding the Arsenal Against Resistant Pathogens

The benzoxazole scaffold is a known pharmacophore in antimicrobial agents.[6][12] The aldehyde can serve as an electrophilic center for the construction of more complex heterocyclic systems with potentially enhanced antimicrobial and antifungal properties.

Proposed Research Directive:

-

Knoevenagel Condensation: Reacting the aldehyde with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) to synthesize derivatives with extended conjugation and additional functional groups.

-

Multi-component Reactions: Utilizing the aldehyde in one-pot, multi-component reactions to build novel, complex heterocyclic structures.

-

Antimicrobial Screening: Evaluating the synthesized compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

Part 2: Materials Science & Photophysics: Crafting Novel Functional Materials

The inherent fluorescence of many benzoxazole derivatives provides a foundation for their application in materials science.[13][14][15][16][17] The aldehyde group offers a convenient point of modification to tune the photophysical properties of the core structure.

Fluorescent Probes for Sensing and Imaging

The development of fluorescent chemosensors is a rapidly growing field. The aldehyde can be functionalized with specific recognition moieties to create probes for detecting metal ions, anions, or biologically relevant molecules.

Proposed Research Directive:

-

Synthesis of Imine-based Sensors: Condensation of the aldehyde with amines bearing a metal-ion chelating group (e.g., 2-picolylamine) or a hydrogen-bonding donor/acceptor to create selective fluorescent probes.

-

Photophysical Characterization: A thorough investigation of the absorption and emission properties of the synthesized probes in the presence of various analytes to determine their selectivity and sensitivity.

-

Theoretical Studies: Employing computational methods like Density Functional Theory (DFT) to understand the sensing mechanism and to guide the design of more efficient probes.

Experimental Protocol: Synthesis of an Imine-based Fluorescent Probe

-

Reaction Setup: In a 50 mL flask, dissolve this compound (1 mmol) in 15 mL of methanol.

-

Amine Addition: Add a solution of 2-aminomethylpyridine (1 mmol) in 5 mL of methanol dropwise to the aldehyde solution.

-

Reaction: Stir the mixture at room temperature for 8-12 hours.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid is washed with cold diethyl ether to yield the pure imine-based probe.

-

Characterization: Confirm the structure of the product using standard spectroscopic methods.

Visualization: General Structure of a Fluorescent Probe

Caption: Core components of a fluorescent sensor.

Conclusion and Future Outlook

This compound represents a molecule of significant untapped potential. Its unique combination of a privileged benzoxazole scaffold and a reactive aldehyde functionality makes it an ideal starting point for diverse research programs in both medicinal chemistry and materials science. The research directives outlined in this guide provide a strategic framework for exploring this potential, with the ultimate goal of developing novel therapeutics and functional materials. The versatility of this core structure ensures that the avenues for discovery are both broad and deep, promising a fruitful area of investigation for years to come.

References

- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham). 2024 Oct 21;382(4):33.

- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.

- Benzoxazoles and oxazolopyridines in medicinal chemistry studies. Eur J Med Chem. 2015 Jun 5:97:778-85.

- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.

- Benzoxazoles. World Journal of Pharmaceutical Sciences.

- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

- Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives - experimental and theoretical studies.

- Biological activities of benzoxazole and its derivatives.

- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

- Biological activity of benzoxazole deriv

- Biological activity of 3-(2-benzoxazol-5-yl)

- Photophysical properties of some benzoxazole and benzothiazole deriv

- Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies.

- Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives.

- Novel Derivatives of Phenylisoxazole‐3/5‐Carbaldehyde Semicarbazone: Synthesis, Characterization, and Comput

- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

-

Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1][4]oxazole derivatives and their antimicrobial activity. ResearchGate.

- Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv

- an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES | Request PDF.

- 3-PHENYL-2,1-BENZISOXAZOLE-5-CARBALDEHYDE | 94752-06-4. ChemicalBook.

- 3-(4-Phenylphenyl)-2,1-benzoxazole-5-carbaldehyde | C20H13NO2 | CID. PubChem.

- 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. Semantic Scholar.

- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central.

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.

Sources

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. jocpr.com [jocpr.com]

- 4. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjpsonline.com [wjpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-PHENYL-2,1-BENZISOXAZOLE-5-CARBALDEHYDE | 94752-06-4 [chemicalbook.com]

- 8. 3-(4-Phenylphenyl)-2,1-benzoxazole-5-carbaldehyde | C20H13NO2 | CID 172223332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Dissolving 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Abstract

This document provides a comprehensive guide for the effective dissolution of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde (CAS: 94752-06-4). As a heterocyclic aldehyde, this compound is of significant interest to researchers in medicinal chemistry and materials science. Proper handling and solubilization are critical first steps for any downstream application, from biological screening to synthetic modification. This guide moves beyond simple instructions to explain the underlying chemical principles governing solvent selection and provides validated, step-by-step protocols for preparing both high-concentration stock solutions and working solutions for various experimental contexts. We address key considerations such as compound stability, safety, and methods to mitigate common issues like precipitation.

Compound Profile and Physicochemical Rationale

Understanding the inherent properties of this compound is fundamental to developing a successful dissolution strategy. The molecule's structure, featuring a fused aromatic benzoxazole system, a phenyl substituent, and a polar carbaldehyde group, dictates its solubility behavior.

Key physicochemical properties are summarized below:

| Property | Value | Source & Significance |

| Molecular Formula | C₁₄H₉NO₂ | [1] Provides the elemental composition. |

| Molecular Weight | 223.23 g/mol | [1] Essential for calculating molar concentrations. |

| CAS Number | 94752-06-4 | [2] Unique identifier for this specific chemical substance. |

| Predicted XlogP | 2.8 | [1] This positive value indicates a significant degree of lipophilicity (hydrophobicity), suggesting poor solubility in water and preferential solubility in organic solvents. |

| Appearance | Solid (Crystals/Powder) | Inferred from related compounds.[3] Physical form impacts handling and initial wetting. |

| Functional Groups | Benzoxazole, Phenyl, Aldehyde | The aromatic rings contribute to hydrophobicity, while the nitrogen, oxygen, and aldehyde carbonyl provide sites for polar interactions. |

The predicted XlogP of 2.8 is the most telling parameter; it confirms that the compound is predominantly non-polar in character. Therefore, the primary approach should focus on organic solvents, particularly those that are polar and aprotic, to effectively solvate the molecule without reacting with the aldehyde functional group.

Safety and Handling Precautions

As with any laboratory chemical, appropriate safety measures are paramount. While this specific compound is not classified as hazardous under US OSHA standards, compounds with similar structures (aldehydes, heterocyclic aromatics) warrant careful handling.[4]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulate matter.[4]

-

Static Discharge: Take precautionary measures against static discharge when handling the powdered form.

-

Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[4]

Solvent Selection: The Underlying Logic

The choice of solvent is dictated by the compound's lipophilicity and the requirements of the subsequent experiment. Research involving related benzoxazole and isoxazole derivatives frequently employs polar aprotic solvents for initial dissolution.[5][6]

Caption: Logic for selecting an appropriate solvent system.

Recommended Solvents:

| Solvent | Type | Boiling Point (°C) | Rationale & Use Case |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Primary Choice for Stock Solutions. Excellent dissolving power for a wide range of organic compounds.[5][6] Ideal for high-concentration stocks (10-50 mM) for biological screening. |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | Alternative to DMSO for stock solutions. Good solvating power. Note: Higher toxicity than DMSO. |

| Acetone | Polar Aprotic | 56 | Good for initial solubility tests. Its volatility is useful for applications where the solvent needs to be easily removed.[5] |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Common solvent for organic synthesis. Good for dissolving the compound as a reactant. |

| Dichloromethane (DCM) | Non-polar | 40 | Suitable for organic reactions and chromatography. Its volatility is a key advantage. |

Solvents to Avoid for Primary Dissolution:

-

Water/Aqueous Buffers: Due to the high lipophilicity, direct dissolution in aqueous media will be negligible.

-

Alkanes (e.g., Hexane): These are too non-polar and will likely have very low capacity for this compound.

-

Protic Solvents (e.g., Ethanol, Methanol): While they may offer some solubility, there is a risk of reacting with the aldehyde group to form acetals, especially if catalysts are present. Use with caution.

Experimental Protocols

Protocol 4.1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)

This protocol is standard for preparing samples for high-throughput screening, cell-based assays, or other biological applications.

Materials:

-

This compound (MW: 223.23 g/mol )

-

Anhydrous, biotechnology-grade DMSO

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer and/or sonicator

Procedure:

-

Tare: Place a sterile microcentrifuge tube or vial on the analytical balance and tare the weight.

-

Weigh: Carefully weigh out approximately 2.23 mg of the compound into the tared container. Scientist's Note: Weighing a slightly different amount is acceptable; simply adjust the solvent volume accordingly in the next step.

-

Calculate Solvent Volume: Based on the actual mass, calculate the required volume of DMSO to achieve a 10 mM concentration.

-

Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) × Desired Concentration (mol/L))

-

Example: For 2.23 mg (0.00223 g): Volume = 0.00223 / (223.23 × 0.010) = 0.001 L = 1.0 mL

-

-

Add Solvent: Add the calculated volume of DMSO to the container with the compound.

-

Promote Dissolution: Cap the container securely and vortex vigorously for 1-2 minutes. If particulates remain, use a bath sonicator for 5-10 minutes.

-

Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles. This is a critical self-validating step.

-

Storage: Store the resulting stock solution at -20°C or -80°C in a tightly sealed container, protected from light.

Protocol 4.2: Preparation of a Working Solution for Aqueous Biological Assays (e.g., 10 µM)

This protocol describes the serial dilution of a DMSO stock into an aqueous buffer. The key challenge is to avoid compound precipitation.

Procedure:

-

Equilibrate: Remove the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

-

Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in DMSO first (e.g., to 1 mM). This reduces the concentration shock when transferring to the aqueous buffer.

-

Final Dilution: Add the required volume of the DMSO stock to your final aqueous medium (e.g., cell culture media, PBS buffer). For a 1:1000 dilution to get 10 µM from a 10 mM stock, add 1 µL of stock to 999 µL of buffer.

-

Critical Step - Mixing: It is crucial to vortex or pipette-mix immediately and vigorously upon adding the DMSO stock to the aqueous buffer. This rapid dispersion helps prevent the compound from crashing out of solution.

-

Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

Caption: Workflow for preparing stock and working solutions.

Stability and Storage Considerations

-

Solid Compound: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially in the presence of air and light. For long-term stability, store the solid compound at -20°C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Stock Solutions: DMSO is hygroscopic (absorbs water from the air). Repeated freeze-thaw cycles and exposure to moist air can introduce water, which may degrade the compound or cause it to precipitate over time. Aliquot stock solutions into smaller, single-use volumes to minimize these effects. Store at -20°C or -80°C.

-

Aqueous Solutions: Working solutions in aqueous media are generally unstable and should be prepared fresh for each experiment. Do not store them.

References

-

PubChem. 3-(4-Phenylphenyl)-2,1-benzoxazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. [Link]

-

MDPI. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]

Sources

- 1. PubChemLite - this compound (C14H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. 3-PHENYL-2,1-BENZISOXAZOLE-5-CARBALDEHYDE | 94752-06-4 [chemicalbook.com]

- 3. 3-Phenylisoxazole-5-carboxaldehyde 97% CAS#: 72418-40-7 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

3-Phenyl-2,1-benzoxazole-5-carbaldehyde as a building block in organic synthesis

An Application Guide to 3-Phenyl-2,1-benzoxazole-5-carbaldehyde: A Versatile Synthon for Medicinal Chemistry and Materials Science

Authored by: A Senior Application Scientist

Abstract

The 3-phenyl-2,1-benzoxazole, also known as 3-phenylanthranil, represents a privileged heterocyclic scaffold in modern organic synthesis and drug discovery. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and antipsychotic properties.[1][2] The introduction of a carbaldehyde group at the 5-position transforms this stable aromatic system into a highly versatile building block, this compound. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the straightforward synthesis of diverse molecular architectures. This document provides an in-depth guide for researchers, outlining the physicochemical properties, synthetic utility, and detailed experimental protocols for leveraging this powerful intermediate in the development of novel compounds.

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature. The core structure consists of a fused benzene and isoxazole ring system, with a phenyl substituent at the 3-position and a formyl group at the 5-position. This arrangement results in a planar, aromatic molecule with distinct electronic properties. The aldehyde group is a potent electron-withdrawing group, influencing the reactivity of the benzoxazole ring system.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₉NO₂ | [3][4] |

| Molecular Weight | 223.23 g/mol | [4] |

| CAS Number | 94752-06-4 | [4] |

| Melting Point | 158-160 °C | [4] |

| Boiling Point (Predicted) | 431.8 ± 25.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [4] |

| XLogP (Predicted) | 2.8 | [3] |

| Topological Polar Surface Area | 43.1 Ų | [4] |

| Appearance | Crystalline Solid | N/A |

The aldehyde carbon is highly electrophilic, making it the primary site for nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.

Caption: Synthetic transformations accessible from the aldehyde moiety.

Protocol: Reductive Amination for Amine Synthesis